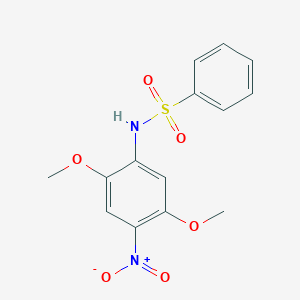
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide, also known as DNBS, is a sulfonamide compound that is widely used in scientific research. It is a potent hapten that is commonly used to induce delayed hypersensitivity reactions in animals. DNBS is mainly used to study the cellular and molecular mechanisms of immune responses and inflammatory diseases.
Mecanismo De Acción
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide acts as a hapten by binding to proteins in the body and forming an antigenic complex. This complex is recognized by the immune system as foreign and triggers an immune response. The immune response leads to the activation of T-cells, which release cytokines and chemokines that recruit inflammatory cells to the site of the antigen. The inflammatory cells, such as macrophages and neutrophils, produce reactive oxygen species and pro-inflammatory cytokines, which cause tissue damage and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide-induced delayed hypersensitivity reactions in animals are characterized by edema, erythema, and infiltration of inflammatory cells into the site of the antigen. The inflammatory cells produce cytokines and chemokines, which cause tissue damage and inflammation. N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can also induce systemic immune responses, such as fever and leukocytosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide is a potent hapten that induces robust immune responses in animals. It is easy to synthesize and purify, and its purity can be determined by standard analytical techniques. However, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide-induced hypersensitivity reactions can be variable and dependent on the animal strain, dose, and route of administration. Additionally, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide-induced inflammation can be non-specific and affect multiple tissues, which can complicate the interpretation of results.
Direcciones Futuras
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide has been widely used in scientific research to study immune responses and inflammatory diseases. However, there are still many unanswered questions regarding the mechanisms of action and the role of N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide in disease pathogenesis. Future research should focus on elucidating the cellular and molecular mechanisms of N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide-induced immune responses and inflammation. Additionally, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can be used to study the efficacy of novel anti-inflammatory drugs and immunotherapies. Finally, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can be used to study the role of environmental factors, such as microbiota and pollutants, in immune responses and inflammation.
Conclusion:
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide is a potent hapten that is widely used in scientific research to study immune responses and inflammatory diseases. Its mechanism of action involves the induction of delayed hypersensitivity reactions and the recruitment of inflammatory cells to the site of the antigen. N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide-induced inflammation can be non-specific and affect multiple tissues, which can complicate the interpretation of results. However, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide is a valuable tool for studying the immune system and inflammatory diseases, and future research should focus on elucidating its mechanisms of action and its role in disease pathogenesis.
Métodos De Síntesis
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can be synthesized by the reaction of 2,5-dimethoxy-4-nitrobenzenesulfonyl chloride with aniline in the presence of a base. The reaction yields N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide as a yellow crystalline powder. The purity of N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can be determined by thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide is widely used in scientific research to study the immune system and inflammatory diseases. It is commonly used to induce delayed hypersensitivity reactions in animals, which mimic the human immune response to allergens and pathogens. N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can also be used to study the mechanisms of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can be used to study the role of cytokines and chemokines in immune responses and inflammation.
Propiedades
IUPAC Name |
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-13-9-12(16(17)18)14(22-2)8-11(13)15-23(19,20)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBATICEJOLSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5054342.png)
![4-methyl-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5054348.png)
![5-(4-bromophenyl)-3-chloro-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5054354.png)
![3-chloro-1-(4-ethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5054357.png)

![propyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5054364.png)
![N-(1-{1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5054380.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5054396.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5054397.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5054414.png)
![1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5054417.png)